4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of the triazole moiety, followed by its attachment to the benzamide core. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Uniqueness
4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl group and the triazole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N4O/c1-20(2,3)16-9-5-15(6-10-16)19(25)22-17-11-7-14(8-12-17)18-23-21-13-24(18)4/h5-13H,1-4H3,(H,22,25) |
InChI Key |
SXSLWQGTRVLPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CN3C |
Origin of Product |
United States |
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